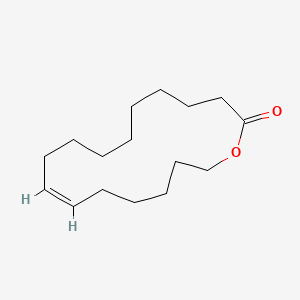
Methyl propyl tetrasulphide
Overview
Description
Methyl propyl tetrasulphide is an organosulfur compound with the molecular formula C4H10S4 It is characterized by the presence of four sulfur atoms in its structure, making it a tetrasulfide
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl propyl tetrasulphide can be synthesized through the reaction of methyl and propyl thiols with sulfur. The reaction typically involves heating the thiols with elemental sulfur under controlled conditions to form the tetrasulfide. The reaction can be represented as follows:
CH3SH+C3H7SH+4S→CH3S4C3H7
Industrial Production Methods: Industrial production of this compound often involves the use of catalytic processes to enhance the yield and purity of the compound. The process may include the use of catalysts such as metal sulfides to facilitate the reaction between the thiols and sulfur.
Chemical Reactions Analysis
Types of Reactions: Methyl propyl tetrasulphide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols or disulfides.
Substitution: It can undergo substitution reactions where one or more sulfur atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and disulfides.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
Methyl propyl tetrasulphide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of infections and oxidative stress-related conditions.
Industry: It is used as an additive in lubricants and as a stabilizer in polymer production.
Mechanism of Action
The mechanism of action of methyl propyl tetrasulphide involves its ability to interact with various molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and preventing oxidative damage. The compound can also interact with enzymes and proteins, modulating their activity and function. The presence of multiple sulfur atoms allows it to form stable complexes with metal ions, which can influence its biological and chemical activities.
Comparison with Similar Compounds
Dimethyl disulfide (C2H6S2): Contains two sulfur atoms and is used as a soil fumigant and in the synthesis of other chemicals.
Diethyl disulfide (C4H10S2): Similar to dimethyl disulfide but with ethyl groups, used in organic synthesis.
Dipropyl disulfide (C6H14S2): Contains two sulfur atoms and is used as a flavoring agent and in chemical synthesis.
Uniqueness of Methyl Propyl Tetrasulphide: this compound is unique due to its four sulfur atoms, which confer distinct chemical properties and reactivity compared to disulfides. Its ability to undergo multiple types of reactions and form stable complexes with metal ions makes it valuable in various applications.
Properties
IUPAC Name |
1-(methyltetrasulfanyl)propane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10S4/c1-3-4-6-8-7-5-2/h3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQHQQGRHGUQYLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSSSSC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10S4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10236151 | |
| Record name | Methyl propyl tetrasulphide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10236151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87148-08-1 | |
| Record name | Methyl propyl tetrasulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87148-08-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl propyl tetrasulphide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087148081 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl propyl tetrasulphide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10236151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl propyl tetrasulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.081.155 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



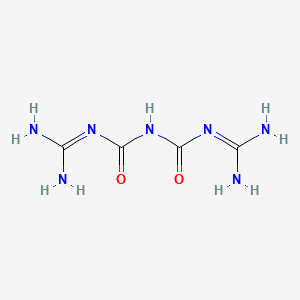
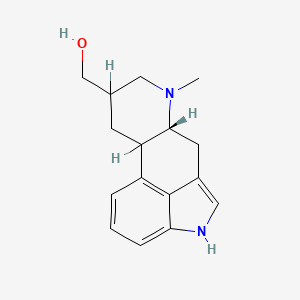
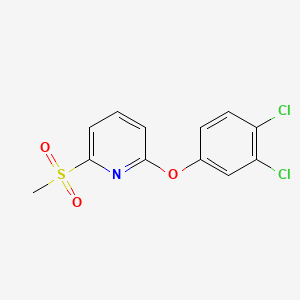
![(2,5-Dioxopyrrolidin-1-yl) 4-[2-(azetidin-1-yl)acetyl]piperazine-1-carboxylate](/img/structure/B12656289.png)
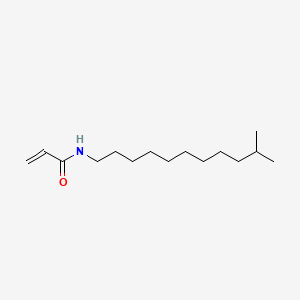
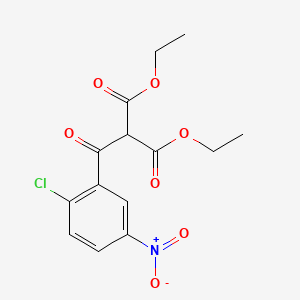



![[[2-[2-[2,4-Bis(diaminomethylideneamino)-3,5,6-trihydroxycyclohexyl]oxy-4-formyl-4-hydroxy-5-methyloxolan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]amino]-methyl-oxoazanium](/img/structure/B12656307.png)

